Phosphonic acid, (1-amino-1-phenylethyl)-
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Overview
Description
Phosphonic acid, (1-amino-1-phenylethyl)-, is a phosphorus-containing compound characterized by the presence of a phosphonic acid group attached to an amino-phenylethyl moiety. This compound is part of a broader class of phosphorus-containing amino acids, which have gained significant attention due to their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of phosphonic acid, (1-amino-1-phenylethyl)-, can be achieved through several methods. One common approach involves the Kabachnik–Fields reaction, where phosphorous acid is alkylated to form aminophosphonates . Another method is the Pudovik reaction, which also utilizes phosphorous acid esters . Industrial production often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis .
Chemical Reactions Analysis
Phosphonic acid, (1-amino-1-phenylethyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert phosphonic acids to phosphinic acids.
Substitution: The compound can participate in substitution reactions, where the phosphonic acid group is replaced by other functional groups. Common reagents used in these reactions include bromotrimethylsilane for dealkylation and various oxidizing agents for oxidation reactions
Scientific Research Applications
Phosphonic acid, (1-amino-1-phenylethyl)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, (1-amino-1-phenylethyl)-, involves its interaction with molecular targets such as enzymes. It can inhibit enzymes by binding to their active sites, thereby interfering with their normal function. This inhibition can affect various biochemical pathways, leading to changes in physiological activities .
Comparison with Similar Compounds
Phosphonic acid, (1-amino-1-phenylethyl)-, can be compared with other similar compounds, such as:
(2-aminoethyl)phosphonic acid: This compound has a similar structure but with an ethyl group instead of a phenylethyl group.
(3-aminopropyl)phosphonic acid: This compound features a propyl group instead of a phenylethyl group.
(1-aminoethyl)phosphonic acid: This compound has an ethyl group attached to the amino group. The uniqueness of phosphonic acid, (1-amino-1-phenylethyl)-, lies in its phenylethyl group, which imparts distinct chemical and biological properties compared to its analogues.
Properties
CAS No. |
79014-69-0 |
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Molecular Formula |
C8H12NO3P |
Molecular Weight |
201.16 g/mol |
IUPAC Name |
(1-amino-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C8H12NO3P/c1-8(9,13(10,11)12)7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H2,10,11,12) |
InChI Key |
FWXVKXCQHFDWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(N)P(=O)(O)O |
Origin of Product |
United States |
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